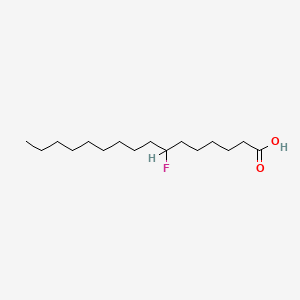

7-Fluorohexadecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Fluorohexadecanoic acid is a fluorinated fatty acid derivative It is a long-chain fatty acid with a fluorine atom substituted at the seventh carbon position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluorohexadecanoic acid typically involves the fluorination of palmitic acid or its derivatives. One common method is the direct fluorination of palmitic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The process may also include purification steps such as distillation or chromatography to obtain high-purity this compound suitable for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

7-Fluorohexadecanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 7-Fluorohexadecanoic acid exhibits significant antimicrobial activity. It has been evaluated against various pathogenic bacteria and fungi, demonstrating efficacy in inhibiting growth. For instance, studies have shown that fluorinated fatty acids can disrupt microbial membranes, leading to increased permeability and cell death . The presence of the fluorine atom enhances the lipophilicity of the compound, which may improve its interaction with microbial membranes.

Anti-Inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Fatty acids like palmitic acid have been shown to modulate inflammatory responses in cells. This compound may similarly influence pathways involved in inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Biochemical Research

Cellular Mechanisms

this compound is being studied for its role in cellular signaling pathways. Its structural similarity to palmitic acid allows it to participate in lipid metabolism and signaling processes within cells. Research suggests that such compounds can influence apoptosis and cell proliferation through mechanisms involving reactive oxygen species (ROS) generation and modulation of mitochondrial function .

Proteomic Studies

Recent proteomic analyses have identified novel regulators influenced by fatty acids, including this compound. These studies reveal how such compounds can alter protein expression and activity related to cell cycle regulation and apoptosis, providing insights into their potential as therapeutic agents .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance compared to their non-fluorinated counterparts. The incorporation of fluorinated fatty acids into polymer matrices can improve properties such as hydrophobicity and mechanical strength .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Activity Study : A study conducted on the antimicrobial efficacy of this compound demonstrated its potential against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using standard disc diffusion methods, revealing promising results that warrant further investigation.

- Inflammation Modulation Research : In vitro experiments using macrophage cell lines treated with lipopolysaccharides showed that this compound significantly reduced nitric oxide production, indicating its potential as an anti-inflammatory agent.

- Polymer Development Project : A research initiative focused on developing new materials incorporated this compound into polymer formulations, resulting in products with enhanced hydrophobic characteristics suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 7-Fluorohexadecanoic acid involves its interaction with specific molecular targets and pathways. For example, it inhibits sphingosine biosynthesis and long-chain acyl-CoA synthetase, which are crucial enzymes in lipid metabolism. By inhibiting these enzymes, this compound can disrupt cellular processes, leading to effects such as reduced cell viability and altered lipid composition.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoropalmitic acid: Another fluorinated fatty acid with the fluorine atom at the second carbon position.

4-Fluoropalmitic acid: Fluorinated at the fourth carbon position.

6-Fluoropalmitic acid: Fluorinated at the sixth carbon position.

Uniqueness

7-Fluorohexadecanoic acid is unique due to the specific position of the fluorine atom, which can result in distinct biological and chemical properties compared to other fluorinated palmitic acids. Its specific inhibition of certain enzymes and its potential therapeutic applications make it a compound of interest in various research fields.

Propriétés

Numéro CAS |

86581-30-8 |

|---|---|

Formule moléculaire |

C16H31FO2 |

Poids moléculaire |

274.41 g/mol |

Nom IUPAC |

7-fluorohexadecanoic acid |

InChI |

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19/h15H,2-14H2,1H3,(H,18,19) |

Clé InChI |

BAELTDGXPDZFCH-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(CCCCCC(=O)O)F |

SMILES canonique |

CCCCCCCCCC(CCCCCC(=O)O)F |

Synonymes |

7-fluoropalmitic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.